Retatrutide

Catalog No.
S14678520
CAS No.
M.F
C227H354N48O69
M. Wt
4860 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retatrutide

Product Name

Retatrutide

IUPAC Name

20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid

Molecular Formula

C227H354N48O69

Molecular Weight

4860 g/mol

InChI

InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1

InChI Key

PIHZSFXNGVXGER-QQQDAUCCSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N

Retatrutide, also known as LY3437943, is an experimental pharmaceutical compound developed by Eli Lilly and Company. It functions as a triple agonist of three key hormone receptors: the glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor. This unique mechanism of action allows retatrutide to enhance insulin secretion, suppress glucagon release, and slow gastric emptying, thereby contributing to improved glycemic control and significant weight loss in individuals with obesity or metabolic disorders .

That are critical to its stability and functionality:

  • Oxidation: Methionine residues can be oxidized to methionine sulfoxide, impacting the compound's activity.
  • Reduction: Disulfide bonds within the peptide can be reduced to free thiols, which may alter its structural integrity.
  • Substitution: Amino acid residues can be substituted with modified amino acids to enhance the compound's stability or biological activity .

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .

Retatrutide's biological activity is characterized by its ability to activate multiple hormone receptors simultaneously. This triple agonist effect leads to:

  • Increased insulin secretion: Enhances glucose uptake by cells.
  • Decreased glucagon release: Reduces hepatic glucose output.
  • Delayed gastric emptying: Promotes satiety and reduces food intake.

Clinical studies have demonstrated that retatrutide can achieve weight reductions of up to 24.2% over 48 weeks in obese individuals without diabetes . Its pharmacokinetics indicate a half-life of approximately six days, allowing for weekly subcutaneous administration .

The synthesis of retatrutide primarily employs solid-phase peptide synthesis, a widely used technique for producing peptides. This method involves:

  • Sequential addition of protected amino acids: Each amino acid is added one at a time to a growing peptide chain anchored to a solid resin.
  • Coupling agents: Activating agents such as carbodiimides or uronium salts facilitate the formation of peptide bonds.
  • Cleavage and deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

In industrial settings, large-scale production follows similar principles but includes purification steps using high-performance liquid chromatography to ensure high purity and consistency in the final product .

Retatrutide is primarily being investigated for its potential applications in treating obesity and metabolic disorders. Its ability to simultaneously target multiple hormone receptors positions it as a promising candidate for:

  • Weight management in obese individuals.
  • Improvement of glycemic control in people with type 2 diabetes.
  • Treatment of metabolic dysfunction-associated steatotic liver disease .

Research into retatrutide's interactions with its target receptors reveals critical structural insights into how it achieves its triple agonist effect. Studies have shown that retatrutide maintains common interactions with conserved residues across the three receptors while also accommodating receptor-specific interactions that enhance its binding affinity and efficacy . For example, specific salt bridges and hydrogen bonds formed between retatrutide and the receptors are crucial for its biological activity.

Retatrutide stands out due to its unique mechanism as a triple agonist compared to other compounds that primarily target one or two receptors. The following are similar compounds:

  • Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management and type 2 diabetes.
  • Tirzepatide: A dual agonist targeting both glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors.
  • Liraglutide: Another glucagon-like peptide-1 receptor agonist utilized for obesity treatment.

Comparison Table

CompoundMechanism of ActionUnique Features
RetatrutideTriple agonist (GLP-1R, GIPR, GCGR)Broad metabolic benefits through multi-receptor targeting
SemaglutideGLP-1R agonistFocused on appetite regulation
TirzepatideDual agonist (GLP-1R, GIPR)Combines effects of two hormones
LiraglutideGLP-1R agonistEstablished efficacy in diabetes management

Retatrutide's ability to activate three distinct hormone receptors simultaneously provides broader therapeutic benefits compared to these similar compounds, making it a significant advancement in obesity and metabolic disorder treatments .

XLogP3

-9.1

Hydrogen Bond Acceptor Count

72

Hydrogen Bond Donor Count

60

Exact Mass

4858.5734319 g/mol

Monoisotopic Mass

4856.5667222 g/mol

Heavy Atom Count

344

Dates

Modify: 2024-08-10

Explore Compound Types